Oleic Acid

Description

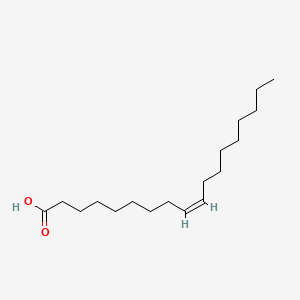

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-octadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPPMHVWECSIRJ-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2, Array | |

| Record name | OLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OLEIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1005 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28325-80-6, 7049-68-5, 29857-65-6 | |

| Record name | 9-Octadecenoic acid (9Z)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28325-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Octadecenoic acid (9Z)-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7049-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Octadecenoic acid (9Z)-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29857-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1025809 | |

| Record name | Oleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oleic acid is a colorless to pale yellow liquid with a mild odor. Floats on water. (USCG, 1999), Liquid; Liquid, Other Solid; NKRA; Other Solid, Liquid with odor of lard; Darkens with air exposure; Purified grades: White liquid; Commercial grades: Yellow to red liquid; [Hawley] Colorless or light yellow liquid; mp = 4 deg C; [MSDSonline], Liquid, COLOURLESS LIQUID. TURNS YELLOW-TO-BROWN ON EXPOSURE TO AIR., colourless to pale yellow, oily liquid with a characteristic lard-like odour | |

| Record name | OLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9-Octadecenoic acid (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oleic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6455 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Oleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OLEIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1005 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Oleic Acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/68/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

547 °F at 100 mmHg (NTP, 1992), 286 °C at 100 mm Hg, Boiling Point - Decomposes at 360 °C and 1 atm | |

| Record name | OLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

372 °F (NTP, 1992), 189 °C, 390-425 °F (open cup), 372 °F (189 °C) (closed cup), 189 °C c.c. | |

| Record name | OLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oleic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6455 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | OLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OLEIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1005 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NTP, 1992), Practically insol in water; sol in chloroform; ether; fixed & volatile oils; alcohol; benzene, Miscible with ethanol, ether, acetone, benzene, chloroform, carbon tetrachloride, Miscible with methanol, Solubility in water: none, insoluble in water; miscible in alcohol, ether, fixed oils | |

| Record name | OLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OLEIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1005 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Oleic Acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/68/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.89 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.895 at 25 °C/25 °C, Yellowish, oily liquid; density 0.87; bp 205-206 °C (some decomposition). Insoluble in water; miscible with alcohol, ether /Ethyl ester/, Relative density (water = 1): 0.89, 0.892-0.898 | |

| Record name | OLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OLEIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1005 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Oleic Acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/68/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000055 [mmHg], 5.46X10-7 mm Hg at 25 °C | |

| Record name | Oleic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6455 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | OLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless or nearly colorless liq (above 5-7 °C), YELLOWISH, OILY LIQUID, WATER-WHITE LIQUID | |

CAS No. |

112-80-1, 68412-07-7, 2027-47-6 | |

| Record name | OLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleic acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, sulfurized | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | oleic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Octadecenoic acid (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oleic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-octadecenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oleic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UMI9U37CP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OLEIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1005 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

61.3 °F (NTP, 1992), 16.3 °C, 13.4 °C | |

| Record name | OLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OLEIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1005 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Biological Roles and Cellular Mechanisms of Oleic Acid

Oleic Acid's Role in Lipid Metabolism and Energy Homeostasis

This compound is a central molecule in the regulation of lipid metabolism and the maintenance of cellular energy balance. It serves as a primary substrate for energy production through beta-oxidation and is also a key component in the synthesis and storage of lipids.

Beta-Oxidation Pathways of this compound

Beta-oxidation is the catabolic process by which fatty acid molecules are broken down to produce energy. wikipedia.org For this compound, this process occurs in both the mitochondria and peroxisomes. nih.gov

Mitochondrial Beta-Oxidation : The primary pathway for this compound catabolism occurs in the mitochondria. nih.gov This multi-step process involves a series of enzymatic reactions that sequentially cleave two-carbon units from the fatty acyl-CoA molecule, producing acetyl-CoA, NADH, and FADH2. libretexts.org Because this compound is a monounsaturated fatty acid with a cis double bond, its complete oxidation requires an additional enzyme, enoyl-CoA isomerase, to convert the cis-Δ3 bond to a trans-Δ2 bond, which can then be processed by the standard beta-oxidation enzymes. wikipedia.org The generated acetyl-CoA enters the citric acid cycle, while NADH and FADH2 are used in the electron transport chain to produce ATP. wikipedia.org

Peroxisomal Beta-Oxidation : Peroxisomes also contribute to the breakdown of fatty acids, particularly very-long-chain fatty acids. libretexts.org While mitochondria are the main site for this compound oxidation, peroxisomal beta-oxidation can also occur. nih.gov A key difference in the peroxisomal pathway is the initial dehydrogenation step, which is catalyzed by an acyl-CoA oxidase that transfers electrons directly to oxygen, producing hydrogen peroxide (H2O2). libretexts.org This H2O2 is then detoxified to water by catalase. libretexts.org The subsequent steps are similar to mitochondrial beta-oxidation, but the process in peroxisomes is less efficient at producing ATP. researchgate.net

| Feature | Mitochondrial Beta-Oxidation | Peroxisomal Beta-Oxidation |

| Location | Mitochondrial matrix | Peroxisomes |

| Primary Substrates | Short, medium, and long-chain fatty acids | Very-long-chain fatty acids, branched-chain fatty acids |

| First Enzyme | Acyl-CoA Dehydrogenase | Acyl-CoA Oxidase |

| Electron Acceptor in First Step | FAD | Oxygen (O2) |

| Byproduct of First Step | FADH2 | Hydrogen Peroxide (H2O2) |

| Energy Production | High ATP yield | Lower ATP yield |

De Novo Lipogenesis and this compound Integration

De novo lipogenesis (DNL) is the metabolic pathway for synthesizing fatty acids from non-lipid precursors, primarily carbohydrates. youtube.com The end product of DNL is typically palmitic acid (a saturated fatty acid), which can then be elongated and desaturated to form other fatty acids, including this compound. mdpi.com The key enzyme in this conversion is stearoyl-CoA desaturase-1 (SCD1), which introduces a double bond in stearic acid to produce this compound. mdpi.com

This compound as a Substrate for Complex Lipid Synthesis

Beyond its role in energy storage, this compound is a crucial building block for various complex lipids that are essential for cellular structure and function. nih.gov These include:

Phospholipids (B1166683) : As a major component of phospholipids, this compound contributes to the fluidity and integrity of cellular membranes. nih.govopenstax.org Phospholipids are synthesized in the endoplasmic reticulum, where this compound is esterified to the glycerol (B35011) backbone. aocs.org The incorporation of this compound into phospholipids like phosphatidylcholine and phosphatidylethanolamine (B1630911) is vital for membrane dynamics. openstax.orgaocs.org

Cholesterol Esters : this compound is a preferred fatty acid for the esterification of cholesterol to form cholesterol esters. This process is important for cholesterol transport in lipoproteins and for storing cholesterol within cells to prevent its cytotoxic effects.

Other Bioactive Lipids : this compound is a precursor for the synthesis of other bioactive lipid molecules, such as oleoylethanolamide (OEA). nih.gov OEA is an endogenous lipid that has been shown to regulate feeding behavior and energy homeostasis. nih.gov

This compound in Cellular Signaling and Receptor Interactions

This compound is not merely a metabolic substrate but also acts as a signaling molecule, modulating key intracellular pathways that control cell growth, proliferation, and survival.

Phosphatidylinositol 3-Kinase/Akt Signaling Pathway Modulation by this compound

The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates numerous cellular processes. Research has demonstrated that this compound can modulate this pathway in various cell types. In some contexts, such as endometrial cancer cells, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, leading to anti-proliferative effects. mdpi.com Conversely, in other cell types, this compound can activate the PI3K/Akt pathway. researchgate.net For instance, in hepatocytes, this compound has been observed to protect against cellular injury by inhibiting this pathway. nih.gov This activation can be mediated through G-protein coupled receptors (GPCRs) like FFAR4 (also known as GPR120), which, upon binding this compound, can trigger a signaling cascade involving PI3K and Akt. babraham.ac.uk

Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase (ERK) Activation by this compound

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) cascade, are central to the regulation of gene expression, cell proliferation, and differentiation. mdpi.com this compound has been shown to influence the MAPK/ERK pathway. researchgate.net In breast cancer cells, for example, this compound can induce the activation of ERK1/2. researchgate.net This activation can be initiated through the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the involvement of Src kinase. researchgate.net The activation of GPCRs by this compound can also lead to the stimulation of the MAPK pathway. nih.gov However, the effect of this compound on this pathway can be cell-type specific. In some instances, this compound has been found to inhibit the activation of other MAPK family members like JNK and p38, thereby exerting anti-inflammatory effects. researchgate.net

| Signaling Pathway | General Function | Effect of this compound (Context-Dependent) |

| PI3K/Akt | Cell survival, growth, proliferation | Can be either inhibitory (e.g., in some cancer cells) or activatory (e.g., via GPCRs) mdpi.comresearchgate.netbabraham.ac.uk |

| MAPK/ERK | Gene expression, cell proliferation, differentiation | Can be activatory (e.g., in breast cancer cells via EGFR transactivation) or inhibitory for other MAPK members (e.g., JNK, p38) researchgate.netresearchgate.net |

Protein Kinase C (PKC) and Intracellular Calcium Mobilization Mediated by this compound

This compound is a significant modulator of intracellular signaling pathways, notably those involving Protein Kinase C (PKC) and calcium (Ca2+) mobilization. Research in isolated hepatocytes has demonstrated that this compound prompts a time- and dose-dependent translocation of PKC from the cytosol to cellular membranes. nih.gov This activation of PKC is a complex process influenced by at least three factors: the direct action of the fatty acid itself, the diacylglycerol synthesized from this compound, and a resultant rise in cytosolic calcium concentration. nih.gov

Studies focusing on the specific isoforms of PKC have revealed that the β isoenzyme is preferentially moved to the membrane compartment in hepatocytes following exposure to oleate (B1233923). nih.gov The activation of PKC by this compound leads to downstream effects, such as an increase in the phosphorylation of an 82 kDa protein, similar to the action observed with the PKC activator phorbol (B1677699) dibutyrate. nih.gov

The role of this compound in triggering intracellular calcium release has been confirmed in various cell types. In bovine neutrophils, this compound induces a dose-dependent mobilization of intracellular calcium. nih.gov This effect is critical for subsequent cellular responses, as chelating intracellular calcium significantly reduces this compound-induced superoxide (B77818) production and CD11b expression. nih.gov This suggests that many of this compound's effects on neutrophil function are dependent on intracellular calcium signaling. nih.gov The mechanism may involve G-protein coupled receptors, as the GPR40 receptor, which recognizes this compound, has been identified in these cells, and its selective activation also triggers calcium mobilization. nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs) and Oleoylethanolamide (OEA) Signaling

This compound serves as a precursor to the bioactive lipid amide Oleoylethanolamide (OEA), which is a key signaling molecule in the regulation of metabolism. nih.gov OEA is an endogenous ligand that binds with high affinity to the peroxisome proliferator-activated receptor-alpha (PPARα), a ligand-activated transcription factor. nih.gov This interaction is central to OEA's role in modulating feeding, body weight, and lipid metabolism. nih.gov

The OEA-PPARα signaling axis is a critical pathway for regulating fat utilization. escholarship.org Activation of PPARα by OEA stimulates lipolysis, leading to the release of fatty acids from adipocytes, which can then be taken up by tissues like muscle and liver for oxidation. escholarship.orgresearchgate.net The effects of OEA are largely dependent on the presence of PPARα; in studies with mice lacking the PPARα gene, OEA failed to induce lipolysis or enhance fatty acid oxidation. escholarship.org

Beyond PPARα, OEA signaling may also involve the G-protein coupled receptor 119 (GPR119). nih.gov OEA is synthesized in the small intestine from dietary this compound, a process that involves the fatty acid translocase CD36 for intracellular transport. nih.gov The activation of PPARα and potentially GPR119 by OEA in the gut can influence satiety and energy expenditure. nih.gov In some cancer cell lines, this compound itself can stimulate cell cycle progression through the activation of PPARα. nih.gov

AMP-Activated Protein Kinase (AMPK) and eNOS-FAS Signaling Regulation by this compound

This compound influences cellular energy homeostasis and metabolism through its interaction with the AMP-activated protein kinase (AMPK) signaling pathway. AMPK acts as a cellular energy sensor, or 'metabolic master switch,' that, when activated by low ATP levels, shifts metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes. nih.gov

In the context of fatty acid metabolism, AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. nih.gov This reduces the production of malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyltransferase 1, thereby promoting fatty acid oxidation in the mitochondria. nih.gov

Research on vascular smooth muscle cells (VSMCs) indicates that this compound can induce proliferation, a process linked to the AMPK pathway. nih.gov A study investigating the effects of gallic acid on this compound-induced proliferation found that gallic acid attenuated this effect by activating AMPK and endothelial nitric oxide synthase (eNOS), while inhibiting fatty acid synthase (FAS). nih.gov This suggests that this compound's proliferative effect in VSMCs is associated with a state of reduced AMPK activation and increased FAS activity. nih.gov The use of a specific AMPK inhibitor, compound C, was shown to block the anti-proliferative effects of gallic acid, further cementing the role of the AMPK-eNOS-FAS signaling axis in mediating the cellular response to this compound. nih.gov

NF-κB Signaling Pathway Inhibition via Sirtuin 1 (SIRT1) Activation by this compound

The relationship between this compound, Sirtuin 1 (SIRT1), and the nuclear factor-kappa B (NF-κB) signaling pathway is complex. Generally, SIRT1 and NF-κB have an antagonistic relationship; SIRT1, an NAD+-dependent deacetylase, can inhibit NF-κB signaling by deacetylating the p65 subunit of the NF-κB complex, which attenuates the inflammatory response. nih.govfrontiersin.org

However, contrary to a simple model where this compound activates SIRT1 to inhibit NF-κB, research in smooth muscle cells (SMCs) has shown a different outcome. In this cell type, treatment with this compound was found to repress the expression of SIRT1. nih.gov This downregulation of SIRT1 was associated with an enhancement of NF-κB activation, leading to the release of transforming growth factor-β1 (TGF-β1) and subsequent pro-atherosclerotic responses. nih.gov Therefore, in SMCs, this compound appears to promote a pro-inflammatory state by inhibiting the SIRT1 regulatory pathway, which in turn activates NF-κB. nih.gov This finding highlights that the effect of this compound on the SIRT1/NF-κB axis is highly context-dependent and varies by cell type.

HGF and p38 MAPK Signaling in Response to this compound

This compound can regulate cellular processes like proliferation and migration by modulating the Hepatocyte Growth Factor (HGF) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) signaling pathways. spandidos-publications.comnih.gov The MAPK family of proteins, including p38, are key regulators of cell proliferation, differentiation, and inflammatory responses. spandidos-publications.com

In vascular smooth muscle cells (VSMCs), this compound has been shown to stimulate both cell proliferation and migration. spandidos-publications.comnih.gov This effect is directly associated with an increased expression of HGF and phosphorylated p38 (p-p38). spandidos-publications.comnih.gov The response is dose-dependent; for instance, a concentration of 50 µmol/l this compound promoted VSMC proliferation and migration, whereas a much higher concentration of 800 µmol/l was inhibitory. nih.gov

The causal link between these signaling molecules and this compound's effects was established using specific inhibitors. Treatment with a p38 MAPK inhibitor mitigated the cell proliferation and migration induced by this compound. spandidos-publications.comnih.gov Similarly, an HGF inhibitor also reduced these effects. nih.gov These results indicate that the HGF and p38 MAPK pathway is a significant mechanism through which this compound exerts its influence on VSMC behavior. spandidos-publications.com

This compound's Influence on Cell Physiology and Fate

Regulation of Cell Proliferation by this compound

The effect of this compound on cell proliferation is highly dependent on the cell type and concentration, exhibiting both pro-proliferative and anti-proliferative activities.

In several types of cancer cells, this compound has been observed to stimulate proliferation. For example, in RMG-1 ovarian cancer cells, this compound promotes proliferation by activating the fatty acid transporter CD36 and subsequently stimulating the pentose (B10789219) phosphate (B84403) pathway and glutamine metabolism, which are necessary for DNA synthesis. nih.gov It also enhances cell proliferation in another ovarian cancer cell line, HNOA, through PPARα activation. nih.gov Similarly, in 786-O renal cell carcinoma cells, this compound treatment led to a dose-dependent increase in cell viability and proliferation. spandidos-publications.com

In non-cancerous cells, such as bovine satellite cells, this compound at concentrations up to 100 µM significantly increased cell viability and proliferation. nih.gov Studies on vascular smooth muscle cells (VSMCs) also demonstrate a pro-proliferative role for this compound at certain concentrations (e.g., 50 µmol/l), which is mediated by the HGF and p38 MAPK signaling pathways. spandidos-publications.comnih.gov

Conversely, in other contexts, this compound exhibits anti-proliferative effects. In endometrial cancer cell lines, this compound was found to significantly inhibit cell proliferation, cause cell cycle arrest at the G1 phase, and suppress colony formation. mdpi.com This highlights the dual nature of this compound's influence, which is dictated by the specific cellular and molecular environment.

The table below summarizes the varied effects of this compound on cell proliferation across different cell types as documented in recent research.

| Cell Type | Effect of this compound | Key Signaling Pathway/Mechanism | Reference(s) |

| RMG-1 Ovarian Cancer Cells | Stimulates Proliferation | CD36, Pentose Phosphate Pathway, Glutamine Metabolism | nih.gov |

| HNOA Ovarian Cancer Cells | Stimulates Proliferation | PPARα Activation | nih.gov |

| 786-O Renal Cell Carcinoma Cells | Increases Proliferation | GPR40/ILK/Akt Pathway | spandidos-publications.com |

| Endometrial Cancer Cells | Inhibits Proliferation | PTEN/AKT/mTOR Pathway, G1 Cell Cycle Arrest | mdpi.com |

| A7r5 Vascular Smooth Muscle Cells | Stimulates Proliferation (dose-dependent) | HGF and p38 MAPK Pathway | spandidos-publications.comnih.gov |

| Bovine Satellite Cells | Stimulates Proliferation | Upregulation of lipid metabolism genes (e.g., PPARα, PPARγ) | nih.gov |

Induction of Apoptosis by this compound in Specific Cell Types

This compound has demonstrated the ability to induce apoptosis, or programmed cell death, in various carcinoma cell lines. researchgate.netredalyc.org This pro-apoptotic effect has been observed in tongue squamous cell carcinoma (TSCC), endometrial cancer, and colon adenocarcinoma cells. nih.govnih.gov The mechanisms underlying this process are multifaceted and involve the modulation of key signaling pathways and regulatory proteins.

In TSCC cells, treatment with this compound leads to a significant increase in the proportion of apoptotic cells. nih.gov This is accompanied by an arrest of the cell cycle in the G0/G1 phase. nih.gov Mechanistically, this compound has been shown to block the Akt/mTOR signaling pathway. nih.govsemanticscholar.org This inhibition results in decreased expression of anti-apoptotic proteins such as Bcl-2 and an increased expression of pro-apoptotic proteins like p53 and cleaved caspase-3. nih.govsemanticscholar.org Similarly, in endometrial cancer cells, this compound treatment induces apoptosis, which is evidenced by the decreased expression of the anti-apoptotic protein Bcl-xL. nih.gov

Furthermore, studies on colon adenocarcinoma cell lines (Caco-2 and HT-29) have shown that this compound can induce apoptosis by downregulating the expression of both Cox-2 and Bcl-2. nih.gov The induction of apoptosis by this compound may also be linked to an increase in intracellular reactive oxygen species (ROS) production or enhanced caspase 3 activity. researchgate.netredalyc.org

| Cell Type | Observed Effects | Associated Molecular Changes | Source |

|---|---|---|---|

| Tongue Squamous Cell Carcinoma (TSCC) | Inhibition of proliferation, G0/G1 cell cycle arrest, induction of apoptosis and autophagy. | Blockade of Akt/mTOR pathway; ↓ CyclinD1, ↓ Bcl-2, ↓ p-Akt, ↓ p-mTOR; ↑ p53, ↑ cleaved caspase-3. | nih.govsemanticscholar.org |

| Endometrial Cancer Cells | Inhibition of cell proliferation, induction of apoptosis. | ↓ Bcl-xL expression. | nih.gov |

| Colon Adenocarcinoma Cells (Caco-2, HT-29) | Induction of cellular apoptosis and differentiation. | ↓ Cox-2 expression, ↓ Bcl-2 expression. | nih.gov |

| General Carcinoma Cells | Induction of apoptosis. | ↑ Intracellular ROS production, ↑ caspase 3 activity. | researchgate.netredalyc.org |

This compound's Effects on Cell Membrane Fluidity and Composition

The influence of this compound on cell membrane fluidity is a complex phenomenon dependent on the cellular context and lipid environment. Generally, unsaturated fatty acids are known to form more fluid membranes compared to saturated fatty acids. tandfonline.com this compound, as a monounsaturated fatty acid, can be incorporated into cell membranes, altering their physical properties. nih.gov

Some research indicates that this compound can increase membrane fluidity. It has been proposed that this compound interacts with and inserts into the membrane structure, reacting with saturated lipid molecules. researchgate.net This process leads to a decrease in the saturation of lipids within the membrane, which in turn reduces membrane rigidity and increases its fluidity. researchgate.net The presence of the cis double bond in this compound's structure increases the splay of its hydrophobic chain, which can influence membrane mechanics. nih.gov In studies on yeast cells grown in an this compound-rich medium, the membranes of peroxisomes were found to be more disordered and thus more fluid compared to mitochondrial and endoplasmic reticulum membranes from the same cells. frontiersin.org

However, other studies have reported contrasting findings. In differentiated human neuroblastoma (SH-SY5Y) cells, treatment with this compound did not result in a significant change in membrane fluidity. nih.gov This study suggested that only polyunsaturated fatty acids with four or more double bonds were capable of increasing membrane fluidity in that specific cell model. nih.gov Additionally, the effect of this compound on the bending rigidity of membranes appears to be concentration-dependent. At low concentrations (10 mol%), this compound only marginally decreased the bending rigidity of dioleoyl phosphatidylcholine (DOPC) vesicles, while at higher concentrations (40 mol%), it caused a large increase in rigidity. nih.gov

Differentiation Modulation by this compound in Stem Cell Systems

This compound plays a role in the development of the nervous system and has been shown to modulate the differentiation of certain stem cell types, particularly towards a neural lineage. nih.govumn.edu

In studies using human endometrial-derived stem cells (hEnSCs), this compound has been demonstrated to promote neural differentiation. nih.govumn.edu When hEnSCs were cultured in a differentiation medium supplemented with this compound, there was a significant increase in the mRNA levels of neural markers, specifically neurofilament (NF) and β-tubulin. nih.gov Immunocytochemistry analysis confirmed these findings, showing enhanced expression of the proteins Chat and NF in the this compound-treated cells. nih.govumn.edu This suggests that this compound actively encourages the differentiation of these mesenchymal stem cells into neural cells by regulating gene expression. nih.govumn.edu

Conversely, in studies on murine embryonic stem cells (mESCs), this compound by itself did not significantly alter key signaling pathways, such as the phosphorylation of STAT3, which is essential for maintaining pluripotency. nih.gov It was a nitrated derivative, nitro-oleic acid (NO₂-OA), that was found to reduce stemness and enhance neural differentiation in this system, while this compound treatment showed no significant effect. nih.govsciprofiles.com

Immunomodulatory and Anti-Inflammatory Actions of this compound

Effects on Immune Cell Function: Macrophages, T Cells, and Neutrophils

This compound exerts varied immunomodulatory effects on key cells of both the innate and adaptive immune systems, including macrophages, T cells, and neutrophils. nih.gov While generally considered an anti-inflammatory molecule, its precise effects can be debated and appear to be context-dependent. nih.gov

Macrophages : this compound demonstrates clear anti-inflammatory actions in macrophages. It does not induce the release of the pro-inflammatory cytokine IL-1β, unlike saturated fatty acids. nih.gov Furthermore, dietary this compound has been shown to increase the M2 phenotype of macrophages, which are typically associated with anti-inflammatory and tissue repair functions. nih.gov In the context of antigen presentation, co-treatment with this compound can mitigate the impairment caused by palmitic acid, a saturated fatty acid, on the presentation of antigens to CD8+ T lymphocytes. mdpi.com

T Cells : The effect of this compound on T cells is less clear, with some conflicting reports. nih.gov One study found that this compound stimulated the proliferation of human lymphocytes isolated from peripheral blood. nih.gov However, another study reported that it reduced the proliferation of Jurkat T cells, a T lymphocyte cell line. nih.gov

Neutrophils : this compound influences several neutrophil functions. It has been reported to decrease the migration of human neutrophils, a key process in the inflammatory response. nih.gov In the presence of albumin, which can interfere with the activity of free fatty acids, this compound incorporated into nanostructured lipid carriers inhibited superoxide generation and elastase release from neutrophils. researchgate.net Topical application of this formulation also reduced neutrophil infiltration in a mouse model of skin inflammation. researchgate.net However, reports on its effect on phagocytosis and bactericidal activity have been inconsistent. researchgate.net

Regulation of Pro-inflammatory Cytokines and Oxidative Stress by this compound

This compound plays a significant role in mitigating inflammation by regulating the production of cytokines and combating oxidative stress. nih.gov It has been shown to counteract the pro-inflammatory effects of saturated fatty acids. nih.gov

This compound can decrease the expression of pro-inflammatory mediators. In phagocytic cells, it has been found to reduce lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS or NOS2), cyclooxygenase-2 (COX2), and interleukin-6 (IL-6). nih.gov It also helps to suppress the NLRP3 inflammasome pathway, leading to reduced expression of IL-1β. nih.gov In other models, this compound has been shown to down-regulate pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). nih.gov A key anti-inflammatory mechanism is its ability to increase the secretion of the anti-inflammatory cytokine IL-10. nih.govbiorxiv.org

Regarding oxidative stress, this compound exhibits protective effects. It can mitigate TNF-α-induced oxidative stress in cardiomyocytes. nih.gov In human endothelial cells, pretreatment with physiological concentrations of this compound significantly prevented an induced increase in reactive oxygen species (ROS). mdpi.com The antioxidant properties of this compound are linked to its ability to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). nih.gov It also enhances the expression of nuclear factor erythroid-2 related factor (Nrf-2), a key regulator of cytoprotective and antioxidant genes. nih.gov

| Target Molecule/Process | Effect of this compound | Cell/System Context | Source |

|---|---|---|---|

| IL-6, TNF-α, MCP-1 | ↓ mRNA expression | Intrahepatic macrophages (in vivo) | nih.gov |

| IL-1β | ↓ Expression (via NLRP3 inflammasome suppression) | Liver and plasma (in vivo) | nih.gov |

| NOS2 (iNOS), COX2 | ↓ mRNA and protein expression | LPS-induced phagocytic cells | nih.gov |

| IL-10 | ↑ Secretion | Force-stressed periodontal ligament fibroblasts | nih.govbiorxiv.org |

| Reactive Oxygen Species (ROS) | ↓ Generation | Human endothelial cells under induced stress | mdpi.com |

| Nrf-2 (Transcription Factor) | ↑ Expression | Phagocytic cells | nih.gov |

| Antioxidant Enzymes (SOD, GSH-Px) | ↑ Activity | Hepatocytes (in vivo) | nih.gov |

Biomedical Implications and Therapeutic Potential of Oleic Acid

Oncological Research and Oleic Acid's Antitumor Effects

In the field of oncology, this compound has emerged as a compound of interest due to its potential antitumor properties. Research has explored its ability to inhibit the growth of various cancer cells.

Numerous studies have reported that this compound can inhibit the proliferation of different cancer cell lines. nih.govredalyc.orgresearchgate.net This anti-proliferative effect has been observed in various types of cancer, including breast cancer, endometrial cancer, and hepatocellular carcinoma. frontiersin.orgnih.govbioscientifica.com

Several mechanisms have been proposed to explain the antiproliferative action of this compound. One significant finding is its ability to suppress the overexpression of the HER2 (erbB-2) oncogene, which is a key player in the development and progression of several human cancers. nih.govredalyc.org

In endometrial cancer, this compound has been shown to inhibit cell proliferation, cause cell cycle arrest at the G1 phase, and induce apoptosis. nih.govnih.govmdpi.com These effects appear to be dependent on the PTEN/AKT/mTOR signaling pathway. nih.govnih.govmdpi.com

Furthermore, this compound may influence intracellular calcium signaling pathways, which are linked to cell proliferation. nih.govredalyc.org In some cancer cells, this compound has been shown to induce apoptosis, potentially through an increase in intracellular reactive oxygen species (ROS) production or caspase 3 activity. nih.gov In hepatocellular carcinoma cells, this compound has been found to reduce cell viability and increase cell death by inducing both apoptosis and necrosis. frontiersin.org

Table 3: Mechanisms of this compound in Cancer Cell Proliferation Inhibition

| Cancer Type | Mechanism of Action | Reference |

| Various Cancers | Suppression of HER2 (erbB-2) oncogene overexpression | nih.govredalyc.org |

| Endometrial Cancer | Inhibition of PTEN/AKT/mTOR signaling pathway | nih.govnih.govmdpi.com |

| Various Cancers | Modulation of intracellular calcium signaling | nih.govredalyc.org |

| Carcinoma Cells | Induction of apoptosis via increased ROS and caspase 3 activity | nih.gov |

| Hepatocellular Carcinoma | Induction of apoptosis and necrosis | frontiersin.org |

Apoptosis Induction in Carcinoma Cells by this compound

This compound has demonstrated the ability to induce apoptosis, or programmed cell death, in various carcinoma cell lines. nih.gov This pro-apoptotic effect is a key mechanism behind its potential anti-cancer properties. Research has shown that treatment with this compound can lead to a significant increase in the proportion of apoptotic cells in tongue squamous cell carcinoma (TSCC), where it also prompts cell cycle arrest at the G0/G1 phase. researchgate.netnih.gov In hepatocellular carcinoma (HCC) cells, this compound treatment increased cell death by approximately 30% through the induction of both apoptosis and necrosis, an effect not observed in healthy liver cells. frontiersin.org

The mechanisms driving this apoptosis are multifaceted. One proposed pathway involves the increase of intracellular reactive oxygen species (ROS) or the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govresearchgate.net Studies in TSCC cells have confirmed that this compound treatment leads to increased expression of cleaved caspase-3 and the tumor suppressor protein p53, while simultaneously decreasing the expression of the anti-apoptotic protein Bcl-2. researchgate.netnih.gov Similarly, in HCC cell lines, this compound significantly inhibited the anti-apoptotic proteins c-Flip and Bcl-2. frontiersin.org

Research Findings on this compound-Induced Apoptosis in Cancer Cells

| Cancer Cell Type | Key Findings and Mechanisms | Source |

|---|---|---|

| Hepatocellular Carcinoma (Hep3B, Huh7.5) | Increased cell death by ~30%; induced apoptosis and necrosis; significantly inhibited anti-apoptotic proteins c-Flip and Bcl-2. | frontiersin.org |

| Tongue Squamous Cell Carcinoma (TSCC) | Increased proportion of apoptotic cells; induced cell cycle G0/G1 arrest; increased expression of p53 and cleaved caspase-3; decreased expression of Bcl-2. | researchgate.netnih.gov |

| General Carcinoma Cells | Apoptosis induction linked to increased intracellular ROS production and caspase-3 activity. | nih.govresearchgate.net |

Suppression of Oncogene Expression (e.g., HER2) by this compound

This compound has been shown to play a significant role in suppressing the overexpression of key oncogenes, most notably HER2 (also known as erbB-2). nih.govresearchgate.net The HER2 oncogene is a critical factor in the development, progression, and metastasis of several human cancers, particularly breast cancer. nih.govresearchgate.net

Research using HER2-overexpressing breast cancer cell lines (BT-474 and SK-Br3) has demonstrated that treatment with this compound can cause a dramatic reduction in cell surface-associated p185(Her-2/neu) oncoprotein by up to 46%. elsevierpure.comnih.gov This effect was comparable to that achieved with optimal concentrations of trastuzumab, a monoclonal antibody used in HER2-positive breast cancer therapy. elsevierpure.comnih.gov

Furthermore, studies have revealed a synergistic relationship between this compound and trastuzumab. elsevierpure.comnih.gov When suboptimal concentrations of trastuzumab were combined with this compound, the down-regulation of HER2 expression was enhanced, reaching up to a 70% reduction. elsevierpure.comnih.gov This synergistic interaction also promotes apoptotic cell death, as confirmed by DNA fragmentation and caspase-3-dependent PARP cleavage assays. elsevierpure.com These findings indicate that this compound not only suppresses the expression of the HER2 oncogene but can also enhance the efficacy of targeted anti-HER2 immunotherapies. nih.gov

Effect of this compound on HER2 Oncogene Expression in Breast Cancer Cells

| Treatment | Cell Lines | Observed Effect on HER2 Expression | Source |

|---|---|---|---|

| This compound (OA) alone | BT-474, SK-Br3 | Up to 46% reduction in cell surface HER2. | elsevierpure.comnih.gov |

| Trastuzumab alone (optimal conc.) | BT-474, SK-Br3 | Up to 48% reduction in cell surface HER2. | elsevierpure.comnih.gov |

| OA + Trastuzumab (suboptimal conc.) | BT-474, SK-Br3 | Synergistic effect, leading to up to 70% reduction. | elsevierpure.comnih.gov |

This compound's Role in Intracellular Calcium Signaling in Cancer

This compound influences intracellular calcium (Ca²⁺) signaling pathways, which are crucial for controlling cellular processes like proliferation. nih.govresearchgate.net Research in human colorectal adenocarcinoma cells has shown that this compound is a potent inhibitor of store-operated Ca²⁺ entry (SOCE). nih.govresearchgate.net SOCE is a primary Ca²⁺ influx pathway that is directly involved in regulating cell proliferation, and its inhibition is considered a beneficial effect in cancer cells. nih.govresearchgate.net

The inhibitory effect of this compound on SOCE is specific, as the saturated fatty acid stearic acid did not produce a similar inhibition. nih.govresearchgate.net This suggests a specific mechanism of action for the monounsaturated fatty acid. In addition to inhibiting Ca²⁺ entry, this compound has also been shown to induce increases in the intracellular Ca²⁺ concentration, [Ca²⁺]i. nih.gov While some unsaturated fatty acids are known to induce apoptosis by releasing calcium from intracellular stores, specific evidence for this role in this compound is still developing. nih.govresearchgate.net The modulation of Ca²⁺ signals, particularly the inhibition of SOCE, represents a physiological pathway for the potential anti-carcinogenic effects of this compound. nih.gov

Metabolic Health and Obesity Management through this compound

This compound's Influence on Body Weight Regulation and Composition

Diets enriched with this compound have been found to influence body weight, fat balance, and energy expenditure. nih.gov Clinical studies suggest that consumption of meals high in this compound can lead to a reduction in abdominal fat and central obesity. nih.gov Plant-based sources of this compound, in particular, appear to promote metabolic health and may aid in weight management by enhancing satiety and increasing energy expenditure. oliveoiltimes.com

However, the role of this compound in adipogenesis (the formation of fat cells) is complex. Recent research using mouse models and examining human data has suggested that dietary this compound is unique among fatty acids in its ability to induce obesogenic hyperplasia, which is an increase in the number of fat cells. ouhsc.edunih.gov This research indicates that elevated levels of circulating this compound may promote the proliferation of adipocyte precursor cells, potentially contributing to an increased capacity for fat storage over the long term. oliveoiltimes.comnih.gov These findings highlight that while this compound has beneficial effects on metabolic parameters, its specific impact on fat cell proliferation warrants further investigation. ouhsc.edunih.gov

Summary of Research on this compound and Body Weight

| Area of Impact | Reported Beneficial Effects | Reported Obesogenic Effects | Source |

|---|---|---|---|

| Body Composition | Can reduce abdominal fat and central obesity. | - | nih.govoliveoiltimes.com |

| Energy Balance | May enhance satiety and increase energy expenditure. | - | nih.govoliveoiltimes.com |

| Adipogenesis (Fat Cell Formation) | - | May stimulate the proliferation of adipocyte precursor cells, leading to an increased number of fat cells (obesogenic hyperplasia). | oliveoiltimes.comouhsc.edunih.gov |

Mitigation of Hepatic Lipotoxicity by this compound

This compound has demonstrated a significant protective effect against hepatic lipotoxicity, which is cellular damage to the liver caused by an excess of free fatty acids, particularly saturated fatty acids like palmitic acid. nih.govnih.gov This lipotoxicity is a key factor in the pathogenesis of non-alcoholic fatty liver disease (NAFLD). nih.gov

In both in vitro studies using hepatocytes and in vivo studies with animal models of non-alcoholic steatohepatitis (NASH), this compound has been shown to combat the detrimental effects of saturated fats. nih.gov It substantially alleviates cellular apoptosis, oxidative stress, endoplasmic reticulum (ER) stress, and inflammation in liver cells exposed to palmitic acid. nih.gov One of the key protective mechanisms is the ability of this compound to improve autophagy dysfunction, a cellular process for clearing damaged components that is often impaired in lipotoxic conditions. nih.gov By redirecting toxic saturated fatty acids into triglyceride storage and reducing ER stress, this compound helps prevent the cellular damage that leads to liver injury. nih.govnih.govresearchgate.net Even partial replacement of a high-fat diet with an this compound-rich source, like olive oil, has been shown to profoundly reverse NAFLD and ameliorate liver injury. nih.govnih.gov

Impact on Insulin (B600854) Sensitivity and Diabetes Risk

This compound has been investigated for its potential beneficial effects on glucose metabolism, specifically its role in improving insulin sensitivity and reducing the risk of type 2 diabetes. Research suggests that diets rich in monounsaturated fatty acids (MUFAs), particularly this compound, may contribute to better glycemic control. researchgate.netresearchgate.net Studies have indicated an association between the consumption of this compound and lower insulin resistance. researchgate.net In one study involving type 2 diabetic patients, a shift from a diet rich in linthis compound to one rich in this compound resulted in a significant decrease in fasting glucose/insulin levels and improved insulin-stimulated glucose transport in isolated adipocytes. nih.gov This suggests that this compound can directly influence cellular glucose uptake. nih.gov

Research Findings on this compound and Insulin Sensitivity

| Study Focus | Key Findings | Reference |

|---|---|---|

| Dietary Intervention in Type 2 Diabetes | An oleic-acid-rich diet significantly improved insulin-stimulated glucose transport in adipocytes and restored endothelium-dependent vasodilatation. | nih.gov |

| Population Study (Pizarra study) | Greater richness in this compound of frying oil was associated with lower insulin resistance in the general population. | researchgate.net |

| Cellular Mechanisms | This compound may protect pancreatic beta cells, improve insulin secretion, and enhance glutathione (B108866) synthesis. | researchgate.net |

| Gene Regulation | Fatty acid-induced regulation of genes in the IRS1/PI3K pathway may be a mechanism for regulating insulin sensitivity in visceral adipocytes. | nih.gov |

Neurological and Cognitive Function Research Involving this compound

Investigating this compound's Association with Neurodegenerative Disorders

Given its structural importance in the brain, researchers have explored the association between this compound and various neurodegenerative diseases. Notably, a significant decrease in this compound levels has been observed in the brains of patients with Alzheimer's disease. nih.gov This finding suggests a potential link between altered fatty acid metabolism and the pathology of such disorders.

Preclinical studies have shown that this compound may exert neuroprotective effects. In rodent models of Alzheimer's disease, this compound has been found to reduce amyloidosis, a hallmark of the condition. nih.gov It may also help to alleviate the toxic effects of certain lipid peroxidation products that are elevated in neurodegenerative diseases. nih.gov Furthermore, this compound is being investigated as a potential therapeutic agent against the detrimental cellular effects caused by an excess of saturated fatty acids like palmitic acid, which have been linked to neuroinflammation and cellular stress. nih.gov Research also indicates that this compound can regulate neurogenesis in the hippocampus by acting as a ligand for the nuclear receptor TLX, which is involved in maintaining neural stem cells. pnas.org This suggests that this compound could be a target for therapies aimed at addressing the dysregulated neurogenesis seen in some neurodegenerative conditions. pnas.org

Other Therapeutic Applications and Disease Models

This compound in Acute Lung Injury and Respiratory Distress Syndrome Models